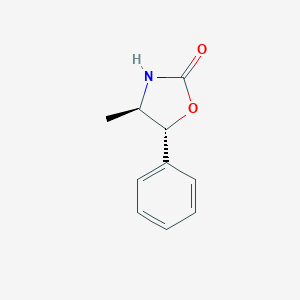

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

Übersicht

Beschreibung

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its use as a chiral auxiliary in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds. The presence of both a chiral center and an oxazolidinone ring makes it a valuable tool in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-phenylglycinol with methyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained at around 0-5°C to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow chemistry also minimizes the formation of by-products and reduces the need for extensive purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce cyclic amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is primarily utilized in the development of drugs targeting various neurological and psychiatric disorders. Its applications include:

- Neurotransmitter Modulation :

- Synthesis of Bioactive Compounds :

- Chiral Auxiliary in Asymmetric Synthesis :

Synthesis Pathways

The synthesis of this compound can be achieved through various methodologies:

- Asymmetric Total Synthesis :

- Iminium Ion-Alkyne Cyclizations :

- Catalytic Hydrogenation :

Case Study 1: Neurotransmitter Interaction

Research has demonstrated that this compound exhibits significant modulation of neurotransmission pathways associated with mood regulation and cognitive functions. Studies indicate its potential as a therapeutic agent for treating depression and anxiety disorders by enhancing serotonergic and dopaminergic signaling .

Case Study 2: Synthesis of Chiral Sulfinyloxazolidinones

The compound has been effectively utilized to prepare N-sulfinyloxazolidinones, which are valuable reagents in organic synthesis. These derivatives can react with nucleophiles to produce chiral sulfoxides and sulfonamides, expanding the toolkit available for synthetic chemists .

Wirkmechanismus

The mechanism of action of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone involves its role as a chiral auxiliary. The compound forms a temporary covalent bond with the substrate, creating a chiral environment that favors the formation of one enantiomer over the other. This process is facilitated by the steric and electronic properties of the oxazolidinone ring, which influence the transition state of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4R,5R)-4-methyl-5-phenyl-1,3-dioxolane-2-one: Similar in structure but with an oxygen atom replacing the nitrogen in the ring.

(4R,5R)-4-methyl-5-phenyl-1,3-thiazolidin-2-one: Similar in structure but with a sulfur atom replacing the oxygen in the ring.

(4R,5R)-4-methyl-5-phenyl-1,3-pyrrolidin-2-one: Similar in structure but with a five-membered ring instead of a six-membered ring.

Uniqueness

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is unique due to its high enantioselectivity and versatility in asymmetric synthesis. The presence of both a chiral center and an oxazolidinone ring allows for precise control over the stereochemistry of the products, making it a valuable tool in the synthesis of complex molecules.

Biologische Aktivität

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a chiral oxazolidinone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, along with its analogs, plays a significant role in the development of pharmaceuticals, particularly as chiral auxiliaries in asymmetric synthesis and as bioactive agents.

The molecular formula of this compound is . It typically appears as a white to light yellow crystalline powder. The compound is known for its ability to react with carboxylic acids, producing corresponding acyl derivatives in the presence of diisopropylcarbodiimide, making it valuable in various synthetic applications .

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets. Oxazolidinones, as a class, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is similar to that of linezolid, the first oxazolidinone antibiotic approved for clinical use .

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant antimicrobial activity against various Gram-positive and some Gram-negative bacteria. The compound has shown promise in inhibiting strains such as Staphylococcus aureus and Enterococcus faecalis. A comparative study demonstrated that structurally related oxazolidinones possess varying degrees of antibacterial efficacy depending on their stereochemistry and substituent groups .

Case Studies

- Antibacterial Efficacy : In a study evaluating the antibacterial properties of various oxazolidinones, this compound was tested against multidrug-resistant strains. The minimal inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, highlighting its potential as an antibacterial agent .

- Chiral Auxiliary Applications : The compound has been utilized as a chiral auxiliary in asymmetric synthesis, particularly in the synthesis of complex molecules like (-)-aplysillamide B. Its role in facilitating enantioselective reactions underscores its importance in drug development .

Research Findings

Recent studies have focused on optimizing the biological activity of oxazolidinone derivatives through structural modifications. For instance:

| Compound | Activity | MIC (µg/mL) | Target |

|---|---|---|---|

| This compound | Antibacterial | < 0.25 | S. aureus |

| Linezolid | Antibacterial | 1 | Enterococcus faecalis |

| Tedizolid | Antibacterial | 0.5 | Staphylococcus epidermidis |

This table illustrates the relative efficacy of this compound compared to other well-known oxazolidinones.

Eigenschaften

IUPAC Name |

(4R,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIBJOQGAJBQDF-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.